2-Furamide

Beschreibung

Contextualization within Furan-Based Compound Research

Furan (B31954) and its derivatives have long captured the attention of chemists due to their presence in numerous natural products and their utility as building blocks in organic synthesis. The furan ring is a key structural motif in many biologically active molecules, leading to extensive research into its potential for developing new therapeutic agents. ontosight.ai Furan-based compounds have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiontosight.ai The versatility of the furan scaffold allows for a wide range of chemical modifications, enabling the synthesis of diverse molecular libraries. vulcanchem.com This adaptability has made furan derivatives a focal point in medicinal chemistry and materials science. ontosight.aiontosight.ai

Significance of 2-Furamide as a Scaffold for Scientific Inquiry

Within the family of furan derivatives, this compound (furan-2-carboxamide) stands out as a particularly valuable scaffold. nih.gov Its amide group provides a reactive site for further chemical modifications, allowing for the attachment of various functional groups. ontosight.ai This adaptability is crucial for the design and synthesis of new molecules with specific, targeted properties.

The synthesis of novel this compound derivatives is a significant area of research. For instance, scientists have synthesized N-(4-benzoylphenyl)-2-furamides and evaluated their potential as antihyperlipidemic agents. nih.govthieme-connect.com Other research has focused on creating derivatives like N-(2-(diethylamino)ethyl)-2-furamide hydrochloride and this compound, 5-tert-butyl-, exploring their potential in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The ability to modify the this compound structure, such as by introducing different substituents on the furan ring or the amide nitrogen, allows for the fine-tuning of the compound's physicochemical and biological properties. vulcanchem.com

Overview of Current Research Trajectories and Academic Relevance

Current research on this compound and its derivatives is diverse and expanding. A significant portion of this research is in medicinal chemistry, where scientists are exploring the potential of these compounds to treat a variety of conditions. Studies have investigated the antihyperlipidemic, anticancer, antibacterial, and antifungal activities of novel this compound derivatives. nih.govresearchgate.netrjptonline.org For example, some N-(R1-phenyl)-5-(R-phenyl)-2-furamides have shown activity against prostate cancer cell lines and leukemia cell lines. rjptonline.org

Beyond medicinal applications, this compound is also being explored in the field of polymer chemistry. Its structure allows it to be used in polycondensation reactions to create polyamides containing furan moieties. Furthermore, its role in the conversion of biomass into valuable chemicals is an area of growing interest.

The academic relevance of this compound is underscored by the numerous studies published in peer-reviewed journals that detail the synthesis, characterization, and evaluation of its derivatives. ontosight.ainih.govthieme-connect.com The ongoing exploration of this compound and its analogs in various scientific disciplines highlights its importance as a versatile and valuable molecule in contemporary chemical research.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | furan-2-carboxamide | nih.gov |

| Molecular Formula | C5H5NO2 | nih.gov |

| Molecular Weight | 111.10 g/mol | nih.gov |

| CAS Number | 609-38-1 | nih.gov |

| Appearance | White to almost white crystalline powder | smolecule.com |

| Melting Point | 138-144 °C | smolecule.com |

| SMILES | C1=COC(=C1)C(=O)N | nih.gov |

| InChIKey | TVFIYRKPCACCNL-UHFFFAOYSA-N | nih.gov |

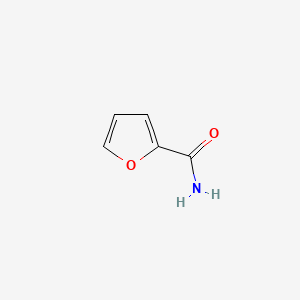

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFIYRKPCACCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060569 | |

| Record name | 2-Furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-38-1 | |

| Record name | 2-Furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furancarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-FURAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IG4632C1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 2 Furamide

Direct Amidation Approaches to 2-Furamide Synthesis

Direct amidation is a fundamental approach for the synthesis of this compound. This typically involves the reaction of furan (B31954) derivatives with ammonia (B1221849) or amines under controlled conditions. smolecule.com A common starting material for this process is 2-furoic acid. The direct reaction of 2-furoic acid with ammonia can yield this compound. Research has shown that 2-furoic acid is a stronger acid than benzoic acid, which influences its reactivity in amidation reactions. cdnsciencepub.com The basicity of the resulting this compound has also been a subject of study, with findings indicating it is a considerably weaker base than benzamide (B126). cdnsciencepub.com

Another direct method involves the use of 2-furoyl chloride, which can be reacted with various amines to produce N-substituted 2-furamides. rsc.orgpsu.edu This method is versatile and allows for the introduction of a wide range of substituents on the amide nitrogen.

Biomass-Derived Transformation Routes for this compound Precursors

The utilization of biomass as a feedstock for chemical synthesis is a key aspect of green chemistry. Furfural (B47365), a platform chemical derived from the dehydration of C5 sugars found in lignocellulosic biomass, serves as a valuable precursor for this compound. atamanchemicals.comnih.gov

Conversion of Furfural to this compound

The transformation of furfural to this compound can be achieved through several catalytic pathways. smolecule.com One notable route involves the direct amidation of furfural with hydroxylamine (B1172632), a process that has been investigated using catalysts such as Cu-doped Co3O4. acs.org This reaction proceeds through detectable intermediates, including 2-furancarboxaldehyde oxime and 2-furonitrile (B73164). acs.org The kinetics of this transformation have been studied to understand the consecutive and parallel reactions involved. acs.org

Another approach is the ammoxidation of furfural, which converts the aldehyde group directly to a nitrile (2-furonitrile), a precursor to this compound. sciengine.comresearchgate.netmdpi.com This process often utilizes ammonia and an oxidizing agent in the presence of a catalyst. sciengine.com The resulting 2-furonitrile can then be hydrated to this compound. Interestingly, the choice of reaction conditions, such as the use of wet or dry catalysts, can influence whether the final product is this compound or 2-furonitrile. core.ac.uk For instance, using a wet chitosan-supported magnetic ionic liquid as a catalyst has been shown to favor the formation of this compound. core.ac.uk

The enzymatic dehydration of 2-furfuryl aldoxime, which is readily formed from furfural and hydroxylamine, presents a biocatalytic route to 2-furonitrile, which can subsequently be converted to this compound. mdpi.comresearchgate.net

Regeneration of Dehydrating Agents from this compound

In certain chemical processes, nitriles like 2-furonitrile are used as dehydrating agents. The hydration of these nitriles results in the formation of the corresponding amides. For these processes to be economically and environmentally viable, the regeneration of the dehydrating agent is crucial. In this context, the dehydration of this compound back to 2-furonitrile is an important step. researchgate.netfrontiersin.org

Research has focused on developing efficient catalytic systems for this dehydration reaction. Silica-supported molybdenum oxide (MoOx/SiO2) has been identified as an effective and reusable heterogeneous catalyst for the dehydration of this compound to 2-furonitrile, achieving high yields. researchgate.netdntb.gov.ua This catalytic system has also been shown to be applicable to the dehydration of various other amides. researchgate.net The regeneration of 2-furonitrile from this compound is significant for its application in reactions such as the synthesis of organic carbonates from CO2 and alcohols, where it acts as a water scavenger. frontiersin.orgnii.ac.jp

Preparation of N-Substituted this compound Derivatives

The synthesis of N-substituted this compound derivatives allows for the fine-tuning of the molecule's properties for various applications. These derivatives are typically prepared through the reaction of an activated 2-furoic acid species with a primary or secondary amine.

Synthesis via Acyl Chlorides

A widely used and versatile method for preparing N-substituted 2-furamides is the reaction of 2-furoyl chloride with a suitable amine. rsc.orgrjptonline.orgbibliomed.orgbiointerfaceresearch.com This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. rjptonline.orgbibliomed.orggoogle.com The reaction conditions can be mild, often proceeding at room temperature. rsc.orgrjptonline.org

This method has been employed to synthesize a diverse range of N-substituted 2-furamides, including those with aryl, rjptonline.orgbibliomed.org benzyl, rsc.org and piperazine (B1678402) prepchem.com substituents. The choice of solvent can vary, with dioxane rjptonline.orgbibliomed.org and dichloromethane (B109758) rsc.orggoogle.com being common examples. The straightforward nature of this reaction and the commercial availability of a wide variety of amines make this a powerful tool for generating libraries of this compound derivatives.

Table 1: Examples of N-Substituted this compound Synthesis via Acyl Chlorides

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

| Arylamine | N-(R¹-phenyl)-5-(R-phenyl)-2-furamides | Dioxane, triethylamine, room temperature | 84-92 rjptonline.orgbibliomed.org |

| Benzylamine | N-benzylfuran-2-carboxamide | CH₂Cl₂, room temperature | 68 rsc.org |

| Piperazine hexahydrate | N-(2-Furoyl)piperazine | H₂O, NaOH, pH 4.5 then 8.5 | 60 prepchem.com |

| Aromatic amines | 2,4-dimethyl-N-aryl-3-furamides | Dry dioxane, triethylamine | 84-92 bibliomed.org |

Polycondensation Reactions for Polymeric Structures

Furan-based monomers, including derivatives of this compound, are valuable building blocks for the synthesis of novel polymers. smolecule.com Specifically, 2,5-furandicarboxylic acid (FDCA), a derivative of furan, is a key monomer for producing bio-based polyamides. diva-portal.orgacs.org These furan-based polyamides (FPAs) are seen as sustainable alternatives to their petroleum-based counterparts. rsc.org

The synthesis of these polyamides typically involves the polycondensation reaction of a furan-based diacid or its derivative with a diamine. diva-portal.orggoogle.com Melt polycondensation is a common technique used, sometimes employing catalysts like titanium(IV) isopropoxide or other group IV metal catalysts to facilitate the reaction and achieve high molecular weight polymers. researchgate.netrsc.org

A two-step process is often employed to produce high molecular weight polyamides. google.comgoogle.com This can involve the initial formation of a prepolymer or oligomer, followed by a second polymerization step. google.comgoogle.com For instance, a prepolymer can be synthesized from a diester of FDCA and an aliphatic diamine, which is then reacted with an aromatic dicarboxylic acid to form the final polyamide. google.com Another strategy involves the formation of a nylon salt from FDCA and a diamine, which is then subjected to melt polycondensation. diva-portal.orgresearchgate.net

Challenges in the synthesis of furan-based polyamides include the potential for decarboxylation of the furan ring at high temperatures, which can limit the molecular weight of the resulting polymer. diva-portal.orgresearchgate.net

Table 2: Monomers and Conditions for Furan-Based Polyamide Synthesis

| Furan-Based Monomer | Co-monomer (Diamine) | Polymerization Method | Catalyst/Conditions |

| 2,5-Furandicarboxylic acid (FDCA) | Hexamethylenediamine (HMDA) | Melt Polycondensation | Titanium(IV) isopropoxide researchgate.net |

| Dimethyl 2,5-furandicarboxylate (DMFDCA) | Aliphatic diamines (C4-C12) | Enzymatic Polycondensation | Novozym® 435, 90 °C, toluene (B28343) rsc.org |

| 2,5-Furandicarboxylic acid (FDCA) | Aliphatic diamines (e.g., HMDA) | Nylon Salt Formation & Melt Polycondensation | Various, e.g., sodium hypophosphite monohydrate diva-portal.org |

| Dimethyl ester of FDCA (DMFDCA) | Aliphatic diamines (C6, C7) & Aromatic dicarboxylic acid | Two-step Polycondensation | - google.com |

Multi-Step Organic Synthesis Routes for Complex Derivatives

The construction of complex this compound derivatives often necessitates multi-step synthetic sequences, allowing for the introduction of diverse functionalities and structural motifs. These routes typically involve the sequential functionalization of a furan core.

A common strategy begins with the formation of an activated furan-2-carboxylic acid species, such as furan-2-carbonyl chloride. This intermediate is readily prepared by treating furan-2-carboxylic acid with a chlorinating agent like thionyl chloride. The resulting acyl chloride serves as a versatile electrophile for subsequent amidation reactions. For instance, reaction with an appropriate aniline (B41778) derivative, such as 2,4-dimethylaniline (B123086) in the presence of a base like triethylamine, yields the corresponding N-aryl-2-furamide. smolecule.com

Further complexity can be introduced through cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for example, is employed to append aryl or heteroaryl substituents to the furan ring. This palladium-catalyzed reaction pairs a boronic acid derivative with a halogenated furan precursor, offering a powerful tool for creating carbon-carbon bonds. The yields of such couplings are influenced by the electronic properties of the boronic acid used. smolecule.com

Another notable multi-step approach involves the arylation of furan-2-carboxylic acid via the Meerwein reaction with diazonium salts to produce 5-aryl-furan-2-carboxylic acids. These intermediates can then be converted to their corresponding acyl chlorides and subsequently reacted with various arylamines to furnish a library of N-(R¹-phenyl)-5-(R-phenyl)-2-furamides. rjptonline.org This sequence highlights the modularity of multi-step synthesis, enabling the systematic variation of substituents on both the furan and the N-phenyl rings.

A two-step protocol has been described for the synthesis of N-[4-(2-methoxyethoxy)phenyl]-2-furamide. vulcanchem.com This process involves the initial preparation of 4-(2-methoxyethoxy)aniline, followed by its condensation with furan-2-carbonyl chloride. vulcanchem.com Similarly, a series of novel N-(4-benzoylphenyl)-2-furamides were synthesized for pharmacological evaluation. nih.govresearchgate.net

The Claisen-Schmidt condensation represents another valuable reaction in the synthesis of complex furan derivatives. This base-catalyzed reaction between a ketone and an aromatic aldehyde can be used to construct α,β-unsaturated ketones, which are precursors to functionalized furans. smolecule.com

Table 1: Representative Multi-Step Synthesis of this compound Derivatives

| Derivative Name | Key Synthetic Steps | Starting Materials | Key Reagents | Reference |

|---|

Stereoselective and Stereospecific Synthesis of Chiral this compound Analogues

The development of stereoselective and stereospecific methods for synthesizing chiral this compound analogues is crucial for their application in medicinal chemistry, where enantiomeric purity can dictate biological activity.

One approach to obtaining chiral furan-containing molecules is through the resolution of racemic mixtures using a chiral resolving acid. googleapis.com However, more sophisticated strategies aim to control stereochemistry during the synthesis itself.

For example, the synthesis of chiral furan amino acid analogues of D- and L-serine has been achieved starting from D-sugars. us.es This methodology leverages the inherent chirality of the starting material to produce enantiomerically enriched products. The synthesis of the D-serine analogue from D-xylose was reported to be highly efficient, yielding an enantiomerically pure product. The corresponding L-serine analogue, derived from D-arabinose, was obtained with high enantiomeric purity. us.es

Another strategy involves the stereoselective synthesis of furanosesquiterpenes, which are structurally related to natural products like pallescensins. mdpi.com These syntheses often rely on the coupling of chiral building blocks. For instance, the lipase-mediated resolution of a diol intermediate can provide enantiomerically pure starting materials that are then elaborated into the target chiral furan derivatives. mdpi.com

The Ireland-Claisen rearrangement has also been utilized in a stereoselective manner to synthesize viridiofungin analogue NA808 from a chiral tetrahydrofuran-carboxylic acid. rsc.org This sigmatropic rearrangement allows for the predictable transfer of chirality, leading to the formation of a new stereocenter with high selectivity.

Furthermore, palladium-catalyzed fluorination of unactivated methylene (B1212753) C(sp³)-H bonds has been demonstrated as a method for the site- and diastereoselective fluorination of α-amino acid derivatives, leading to chiral β-fluorinated amino acids that can be precursors to chiral this compound analogues. nih.gov

Table 2: Examples of Stereoselective Synthesis of Chiral this compound Analogues

| Target Molecule/Analogue | Key Stereoselective Step | Chiral Source/Reagent | Outcome | Reference |

|---|---|---|---|---|

| Chiral furan amino acid analogue of D-serine | Synthesis from chiral pool | D-xylose | Enantiomerically pure product | us.es |

| Chiral furan amino acid analogue of L-serine | Synthesis from chiral pool | D-arabinose | 92.3% enantiomeric purity | us.es |

| (-)-Pallescensin-1 | Coupling of chiral synthons | Enantiopure γ-homocyclogeranial derivative | High chemical and isomeric purity | mdpi.com |

| Viridiofungin analogue NA808 | Ireland-Claisen rearrangement | Chiral tetrahydrofuran-carboxylic acid | Stereoselective synthesis | rsc.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, green approaches to this compound synthesis are being explored to minimize environmental impact. ijnc.irjocpr.com These methods focus on the use of renewable feedstocks, efficient catalytic systems, and environmentally benign reaction conditions. mdpi.com

One significant green approach is the transformation of furfural, a biomass-derived aldehyde, into this compound. smolecule.com A study on the direct amidation of furfural to this compound using a Cu-doped Co₃O₄ catalyst with hydroxylamine highlighted two competing reaction pathways. acs.org Kinetic analysis revealed that the direct rearrangement mechanism was significantly more efficient than the classic dehydration-rehydration pathway. acs.org This research provides a basis for designing more efficient and sustainable catalytic systems for converting biomass into valuable chemicals.

The use of heterogeneous catalysts is another cornerstone of green chemistry in this context. Silica-supported molybdenum oxide (MoOx/SiO₂) has been shown to be an effective and reusable catalyst for the dehydration of this compound to 2-furonitrile, achieving high yields. researchgate.net The reusability of the catalyst reduces waste and process costs.

Microwave-assisted synthesis has emerged as a green alternative to conventional heating methods. mdpi.com It can significantly reduce reaction times for the synthesis of this compound derivatives, such as N-[4-(2-methoxyethoxy)phenyl]-2-furamide, while maintaining comparable yields. vulcanchem.com

Solid-phase synthesis, utilizing polymer-supported reagents like carbodiimides, offers advantages in terms of simplified purification, which can reduce the use of organic solvents. vulcanchem.com The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps and purification stages. acs.org

Furthermore, the polycondensation of this compound with paraformaldehyde represents a step towards creating polymers from furan-based moieties, potentially offering sustainable alternatives to petroleum-based plastics. researchgate.net

Table 3: Green Chemistry Strategies in this compound Synthesis

| Green Approach | Example Reaction | Key Features | Reference |

|---|---|---|---|

| Use of Renewable Feedstocks | Conversion of furfural to this compound | Utilizes biomass-derived starting material | smolecule.comacs.org |

| Heterogeneous Catalysis | Dehydration of this compound using MoOx/SiO₂ | Reusable catalyst, high yield | researchgate.net |

| Microwave-Assisted Synthesis | Synthesis of N-[4-(2-methoxyethoxy)phenyl]-2-furamide | Reduced reaction times | vulcanchem.com |

| Solid-Phase Synthesis | Amide coupling using polymer-supported carbodiimides | Simplified purification, reduced solvent use | vulcanchem.com |

| Catalytic Amidation | Direct amidation of furfural using a Cu/Co₃O₄ catalyst | Efficient conversion under catalytic conditions | acs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Furamide

Amide Chemistry of 2-Furamide

This compound, also known as furan-2-carboxamide, is an organic compound derived from furan (B31954), featuring a carboxamide functional group. cymitquimica.com This structure allows it to participate in various chemical reactions typical of amides. For instance, it can undergo polycondensation reactions with paraformaldehyde under acidic conditions to form polyamides that incorporate furan moieties. smolecule.com The amide group in this compound can also be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. smolecule.com

The presence of the amide group, which can act as both a hydrogen bond donor and acceptor, facilitates interactions with other molecules. vulcanchem.com This property is crucial for its potential applications in medicinal chemistry and materials science. ontosight.ai

Diels-Alder Cycloadditions Involving Furan-2-Carboxamide Derivatives

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org While furan and its electron-rich derivatives are commonly used as dienes in these reactions, electron-poor furans like 2-furoic acid and its derivatives have been less explored. rsc.org

This compound as a Diene in Cycloaddition Reactions

Despite the electron-withdrawing nature of the amide group, this compound and other 2-furoic acid derivatives can act as reactive dienes in Diels-Alder reactions with dienophiles like maleimides. rsc.orgresearchgate.net Research has shown that these reactions are significantly enhanced when conducted in water. rsc.orgmdpi.com The activation of 2-furoic acids by converting them to their carboxylate salts also promotes the reaction under mild conditions. rsc.orgresearchgate.net This approach has proven effective even with highly unreactive dienes such as 2,5-furandicarboxylic acid. rsc.org The resulting 7-oxabicyclo[2.2.1]hept-2-enes are versatile intermediates for synthesizing a variety of saturated and aromatic carbocyclic compounds. rsc.org

Thermal Fragmentation and Rearrangement Mechanisms of N-Aryl-2-Furamide Oximes

The thermal behavior of N-aryl-2-furamide oximes has been investigated to understand their fragmentation and rearrangement pathways. researchgate.netorcid.org Thermolysis of these compounds under a nitrogen atmosphere at temperatures between 220-250°C leads to the formation of several products. researchgate.net The major products are benzimidazoles, with other products including 2-furonitrile (B73164), arylamines, 2-furoic acid, phenols, 2-furanilides, and 2-(furan-2-yl)benzoxazoles. researchgate.net

The reaction mechanism is proposed to involve the homolysis of N-O and/or C-N bonds, suggesting a free radical pathway. researchgate.netresearchgate.net When the thermolysis is carried out in the presence of a radical scavenger like naphthalene, additional products such as α- and β-naphthols are formed. researchgate.netresearchgate.net Pyrolysis in boiling tetralin also yields products indicative of a free radical mechanism, including 1-hydroxytetralin, α-tetralone, and 1,1'-bitetralyl. researchgate.net These studies provide insight into the thermal stability and reactivity of these furan derivatives. research-nexus.net

Interaction Studies with Other Molecules and Substrates

The ability of this compound and its derivatives to interact with other molecules is a key aspect of their chemical behavior and potential applications. smolecule.com The amide functional group can participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. vulcanchem.comontosight.ai

Studies have explored the interaction of this compound derivatives with various substrates:

Proteins and Enzymes: The interaction of 5-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-2-furamide with proteins and its potential for enzyme inhibition are areas of active research. smolecule.com

Receptors: N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-2-furamide has been studied for its interaction with serotonin (B10506) receptors, with molecular docking simulations predicting a strong affinity for 5-HT2A and 5-HT1A receptors. vulcanchem.com

Catalyst Surfaces: The adsorption of 2-furonitrile (derived from this compound) on cerium oxide (CeO2) catalysts has been compared to that of 2-cyanopyridine (B140075). 2-furonitrile exhibits weaker adsorption, which is advantageous in certain catalytic processes as it leaves more active sites available for reactants. acs.orgnii.ac.jp

Catalytic Conversions Involving this compound

This compound is a key intermediate in the biomass-derived transformation of furfural (B47365) to valuable chemicals. acs.org Catalytic processes have been developed for both the synthesis and conversion of this compound.

The direct amidation of furfural to this compound can be achieved using a Cu-doped Co3O4 catalyst. acs.org Mechanistic studies have revealed two competing pathways for this conversion: a direct rearrangement and a dehydration-rehydration sequence, with the former being the predominant route. acs.org The catalytic activity is linked to the surface oxygen vacancies and acidity of the catalyst. acs.org

Furthermore, this compound can be catalytically dehydrated to 2-furonitrile. A silica-supported molybdenum oxide (MoOx/SiO2) catalyst has been shown to be effective and reusable for this reaction, achieving high yields of 2-furonitrile. researchgate.net 2-Furonitrile, in turn, is used in catalytic systems with CeO2 for the synthesis of polycarbonates from CO2 and diols. acs.orgnii.ac.jp The lower reactivity of this compound (formed from 2-furonitrile during the reaction) with the growing polymer chains, compared to other amide byproducts, leads to the formation of higher molecular weight polycarbonates. acs.org

Biological Activities and Pharmacological Potential of 2 Furamide and Its Derivatives

Antiparasitic Activity and Amoebicidal Mechanisms

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant health concern globally, leading to amoebic colitis and extraintestinal abscesses. nih.govresearchgate.net The search for effective treatments has led to the investigation of various compounds, including derivatives of 2-furamide.

Efficacy Against Entamoeba histolytica

One of the most notable this compound derivatives in the context of antiparasitic activity is diloxanide (B1670642) furoate, which is marketed under the trade name Furamide. dergipark.org.tr Diloxanide furoate is recognized as a luminal amoebicide, acting primarily within the intestinal lumen to target both the trophozoite and cyst forms of Entamoeba histolytica. smarthealer.pkpatsnap.com It is particularly effective against the cyst form, which is crucial for the transmission of amoebiasis. smarthealer.pk

Clinical experience has demonstrated the efficacy of diloxanide furoate in treating asymptomatic passers of E. histolytica cysts. researchgate.net Studies have shown high cure rates in individuals with mild intestinal amoebiasis and asymptomatic cyst carriers. jocpr.com While it is highly effective as a luminal agent, for invasive amoebiasis, it is often used in combination with tissue amoebicides like metronidazole (B1676534) to ensure the complete eradication of the parasite from both the intestinal lumen and invaded tissues. drugbank.comdrugbank.com

Antimicrobial Research

The growing challenge of antimicrobial resistance has spurred the search for novel antimicrobial agents. Derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic microorganisms.

Antibacterial Investigations

Several studies have highlighted the antibacterial potential of this compound derivatives against both Gram-positive and Gram-negative bacteria. For instance, a series of N-(2-hydroxy-4-substitutedphenyl)furamides were synthesized and evaluated for their in vitro antimicrobial activity. smarthealer.pkpatsnap.com Among these, compounds with specific substitutions demonstrated notable activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 12.5 µg/ml. smarthealer.pkpatsnap.com Many of the synthesized compounds also showed antibacterial activity against Staphylococcus aureus at a MIC value of 25 µg/ml. smarthealer.pkpatsnap.com

Further research on N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium (B1175870) salts, derived from N,N-dimethyl-5-nitro-2-furamide, revealed high activity against Staphylococcus aureus, Streptococcus faecalis, Klebsiella pneumoniae, and Pseudomonas aeruginosa. drugbank.com Some of these compounds were found to be more active than the commercial drug nitrofurantoin. drugbank.com

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-acetylphenyl)-2-furamide | Pseudomonas aeruginosa | 12.5 | smarthealer.pkpatsnap.com |

| N-(2-hydroxy-4-nitrophenyl)-2-furamide | Pseudomonas aeruginosa | 12.5 | smarthealer.pkpatsnap.com |

| N-(2-hydroxy-4-chlorophenyl)-2-furamide | Pseudomonas aeruginosa | 12.5 | smarthealer.pkpatsnap.com |

| Various N-(2-hydroxy-4-substitutedphenyl)furamides | Staphylococcus aureus | 25 | smarthealer.pkpatsnap.com |

| N-(5-Nitro-2-furfuryl)-N,N-dimethyl-N-(p-chlorophenoxyethyl)ammonium bromide | Staphylococcus aureus | - | drugbank.com |

| N-(5-Nitro-2-furfuryl)-N,N-dimethyl-N-(p-tolyloxyethyl)ammonium bromide | Staphylococcus aureus | - | drugbank.com |

| Compound | Fungal Strain | Activity/MIC | Reference |

|---|---|---|---|

| N-(2-hydroxy-4-acetylphenyl)-2-furamide | Candida albicans | Active | smarthealer.pkpatsnap.com |

| N-(4-chlorophenyl)-5-(4-fluorophenyl)-2-furamide | Cryptococcus neoformans ATCC 208821 | High Activity | rjptonline.orgmdpi.com |

| N-(4-methoxyphenyl)-5-(4-fluorophenyl)-2-furamide | Cryptococcus neoformans ATCC 208821 | High Activity | rjptonline.orgmdpi.com |

| N-(4-methylphenyl)-5-(4-fluorophenyl)-2-furamide | Cryptococcus neoformans ATCC 208821 | High Activity | rjptonline.orgmdpi.com |

Antitubercular Activity Assessment

The emergence of multidrug-resistant tuberculosis has necessitated the development of new therapeutic agents. Research into furan (B31954) derivatives has shown promise in this area. A study on N-(5-substituted 2-furfuryl)-N,N-dimethyl-N-aryloxyalkyl quaternary ammonium salts, derived from this compound, demonstrated that several of these compounds possess appreciable activity against Mycobacterium tuberculosis H37Rv. drugbank.com Specifically, compounds with certain substitutions on the furan and aryloxyalkyl moieties were identified as having significant antitubercular potential. drugbank.com For example, 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide was found to be a potent inhibitor of Mycobacterium tuberculosis with a MIC of 5.48 µM. ptfarm.pl

| Compound | Mycobacterial Strain | MIC | Reference |

|---|---|---|---|

| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide | Mycobacterium tuberculosis H37Rv | 5.48 µM | ptfarm.pl |

| N-(5-Nitro-2-furfuryl)-N,N-dimethyl-N-(p-chlorophenoxyethyl)ammonium bromide | Mycobacterium tuberculosis H37Rv | Appreciable Activity | drugbank.com |

| N-(5-Nitro-2-furfuryl)-N,N-dimethyl-N-(2,4-dichlorophenoxyethyl)ammonium bromide | Mycobacterium tuberculosis H37Rv | Appreciable Activity | drugbank.com |

Antineoplastic and Cytotoxic Research

The quest for novel anticancer agents has led to the exploration of a multitude of chemical scaffolds, including this compound and its derivatives. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, acting through diverse mechanisms.

Research has shown that the cytotoxic potential of this compound derivatives can be influenced by the nature of the substituents on the furan and amide moieties. For example, a series of N-(R1-phenyl)-5-(R-phenyl)-2-furamides were synthesized and evaluated for their anticancer properties. rjptonline.orgmdpi.com Compound 6i from this series was found to be highly active against PC-3 prostate cancer cell lines, while compound 6f showed high activity against SR Leukemia cell lines. rjptonline.orgmdpi.com

In another study, a series of new 2-furyl carboxamide derivatives were synthesized and evaluated as cytotoxic agents against human colorectal cancer cells (HCT-116). dergipark.org.trdrugbank.com The results indicated that an anthraquinone-substituted derivative, N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-furamide , exhibited the most potent antiproliferative activity against the HCT-116 cell line. dergipark.org.trdrugbank.com

Furthermore, a novel microtubule targeting agent, 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) , was shown to inhibit the cell proliferation of various cancer cell lines, including HeLa cells. researchgate.net Another compound, N2-(3-pyridylmethyl)-5-nitro-2-furamide (CCCI-01) , was identified as an inhibitor of centrosome clustering, a process that cancer cells with extra centrosomes rely on for division, leading to cancer-specific cell death. nih.gov This compound showed selective effects on breast cancer cells compared to normal breast epithelial cells. nih.gov

| Compound | Cancer Cell Line | Activity (IC50/GP) | Reference |

|---|---|---|---|

| N-(4-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-furamide (6i) | PC-3 (Prostate) | GP = 34.42 | rjptonline.orgmdpi.com |

| N-(4-methoxyphenyl)-5-(4-fluorophenyl)-2-furamide (6f) | SR (Leukemia) | GP = 59.81 | rjptonline.orgmdpi.com |

| N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-furamide | HCT-116 (Colorectal) | Potent | dergipark.org.trdrugbank.com |

| 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide (CPPF) | HeLa (Cervical) | Active | researchgate.net |

| N2-(3-pyridylmethyl)-5-nitro-2-furamide (CCCI-01) | BT-549 (Breast) | Selectively Active | nih.gov |

| Pyridine (B92270) carbohydrazide (B1668358) derivative 4 | MCF-7 (Breast) | IC50 = 4.06 µM | |

| N-phenyl triazinone derivative 7 | MCF-7 (Breast) | IC50 = 2.96 µM |

| Compound Name |

|---|

| This compound |

| Diloxanide furoate |

| Metronidazole |

| N-(2-hydroxy-4-acetylphenyl)-2-furamide |

| N-(2-hydroxy-4-nitrophenyl)-2-furamide |

| N-(2-hydroxy-4-chlorophenyl)-2-furamide |

| N-(5-Nitro-2-furfuryl)-N,N-dimethyl-N-(p-chlorophenoxyethyl)ammonium bromide |

| N-(5-Nitro-2-furfuryl)-N,N-dimethyl-N-(p-tolyloxyethyl)ammonium bromide |

| Nitrofurantoin |

| N-(4-chlorophenyl)-5-(4-fluorophenyl)-2-furamide |

| N-(4-methoxyphenyl)-5-(4-fluorophenyl)-2-furamide |

| N-(4-methylphenyl)-5-(4-fluorophenyl)-2-furamide |

| 5-nitro-N-(5-nitrothiazol-2-yl)furan-2-carboxamide |

| N-(5-Nitro-2-furfuryl)-N,N-dimethyl-N-(2,4-dichlorophenoxyethyl)ammonium bromide |

| N-(4-acetylphenyl)-5-(4-chloro-2-nitrophenyl)-2-furamide |

| N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-furamide |

| 5-(3-chlorophenyl)-N-(3-pyridinyl)-2-furamide |

| N2-(3-pyridylmethyl)-5-nitro-2-furamide |

| Pyridine carbohydrazide derivative 4 |

| N-phenyl triazinone derivative 7 |

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

The furan scaffold is present in many compounds investigated for anti-inflammatory properties. ontosight.aiontosight.aismolecule.com Derivatives of this compound have been synthesized and evaluated for their ability to modulate inflammatory responses, often using the carrageenan-induced paw edema model in rats, a standard for screening acute anti-inflammatory drugs. bibliomed.orgbiointerfaceresearch.com

In one study, a series of novel 2,4-dimethyl-N-aryl-3-furamides were synthesized and tested for anti-inflammatory activity. bibliomed.org The results showed that several of the synthesized compounds exhibited a pronounced anti-inflammatory effect. bibliomed.org Similarly, another study focused on 2-methyl-3-furamides found that the synthesized compounds possessed expressed anti-inflammatory properties, with some approaching or exceeding the activity of the reference drug, Ibuprofen. biointerfaceresearch.com This suggests that the this compound structure is a promising starting point for developing new anti-inflammatory agents. biointerfaceresearch.com

Table 2: Anti-inflammatory Activity of 2-Methyl-3-furamide Derivatives

| Compound | Percentage Inhibition of Paw Edema (%) biointerfaceresearch.com |

|---|---|

| 9a | 52.4 |

| 11a | 45.2 |

| Ibuprofen | 47.6 |

Activity measured in the carrageenan-induced paw edema model in rats. Data sourced from Matiichuk et al., 2020. biointerfaceresearch.com

These studies indicate that specific substitutions on the furamide core can significantly influence the modulation of inflammatory pathways. bibliomed.orgbiointerfaceresearch.com

Antihyperlipidemic Activity and Lipid Metabolism Modulation

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. wisdomlib.org Several studies have demonstrated that furan derivatives possess potential as lipid-lowering agents. bioline.org.brresearchgate.net A series of N-(benzoylphenyl)-2-furamide derivatives have been synthesized and evaluated for their antihyperlipidemic activity in rats where hyperlipidemia was induced by Triton WR-1339. bioline.org.brtjpr.org This model is widely used for screening potential lipid-lowering drugs because Triton WR-1339 blocks the clearance of triglyceride-rich lipoproteins. researchgate.net

In these studies, certain N-(benzoylphenyl)-2-furamide derivatives were highly effective. bioline.org.br At a dose of 15 mg/kg, compounds 4b and 4c significantly reduced elevated plasma levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). bioline.org.br Furthermore, these compounds also led to a significant increase in high-density lipoprotein cholesterol (HDL-C), which is beneficial for cardiovascular health. bioline.org.brresearcher.life The potency of compounds 4b and 4c suggests they could serve as lead compounds for developing new agents to target dyslipidemia. bioline.org.brtjpr.org The modulation of lipid metabolism is a key mechanism for these effects, potentially involving the induction of lipoprotein lipase (B570770), similar to fibrate drugs. bioline.org.brresearchgate.net

Table 3: Effect of N-(benzoylphenyl)-2-furamide Derivatives on Plasma Lipid Levels in Hyperlipidemic Rats

| Treatment Group (15 mg/kg) | Plasma TG (mg/dl) bioline.org.br | Plasma TC (mg/dl) bioline.org.br | Plasma LDL-C (mg/dl) bioline.org.br | Plasma HDL-C (mg/dl) bioline.org.br |

|---|---|---|---|---|

| Hyperlipidemic Control | 1264 ± 22.0 | 240 ± 9.0 | 55 ± 1.3 | 41 ± 2.3 |

| Compound 4b | 553 ± 12.0 | 122 ± 2.0 | 31 ± 1.0 | 53 ± 2.75 |

| Compound 4c | 371 ± 5.0 | 119 ± 4.0 | 28 ± 2.1 | 55 ± 3.2 |

Values are mean ± SEM, 18 hours after induction with Triton WR-1339. Data sourced from Al-Qirim et al., 2015. bioline.org.br

Enzyme Inhibition Studies

The inhibition of specific enzymes is a cornerstone of modern pharmacology. Furan-containing structures have been explored as inhibitors for various enzymes. nih.gov

Carboxylesterases (CES) are major hydrolytic enzymes, particularly abundant in the liver and small intestine, that play a critical role in the metabolism and detoxification of numerous drugs containing ester or amide bonds. ucanr.edupsu.edufrontiersin.org There are two primary isoforms in humans, CES1 and CES2, which have distinct substrate specificities. frontiersin.org Inhibiting these enzymes can be therapeutically beneficial; for instance, inhibiting CES2 is a strategy to reduce the intestinal toxicity caused by the anticancer drug irinotecan. frontiersin.org

Several classes of compounds are known to inhibit carboxylesterases, including those with trifluoromethyl ketone (TFK) motifs, organophosphates, and carbamates. ucanr.edupsu.edu Research has identified potent and highly specific inhibitors for CES2 from natural sources. frontiersin.org For example, biflavones isolated from Ginkgo biloba demonstrated extremely potent and specific inhibition of CES2, with over 1,000-fold selectivity compared to CES1. frontiersin.org These compounds, including ginkgetin (B1671510) and bilobetin, were found to inhibit CES2 through a reversible and mixed-inhibition manner, with Ki values under 100 nM. frontiersin.org While these are not this compound derivatives, the search for specific enzyme inhibitors is an active area of research, and the furan scaffold itself is a component of compounds studied for the inhibition of other metabolic enzymes like ATP-citrate lyase. nih.gov

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a crucial enzyme in the repair of DNA damage, specifically by repairing trapped topoisomerase II (TOP2)-mediated DNA lesions. cancer.govnih.gov The inhibition of TDP2 is a promising strategy in oncology, as it can enhance the efficacy of TOP2 inhibitor chemotherapeutic agents. cancer.govnih.gov Research has identified that derivatives of this compound, particularly those with a furoquinolinedione scaffold, are effective and selective inhibitors of TDP2. doi.orgnih.gov

A furoquinolinedione derivative was discovered to inhibit recombinant human TDP2 with a half-maximal inhibitory concentration (IC50) of 11 μM. nih.gov Notably, this compound showed high selectivity, as it did not inhibit the related enzyme Tyrosyl-DNA Phosphodiesterase 1 (TDP1) at concentrations up to 111 μM. nih.gov Further structure-activity relationship (SAR) studies have led to the development of several furoquinolinedione derivatives that exhibit selective TDP2 inhibition in the low-micromolar range. nih.gov Enzyme-based assays confirmed that these derivatives are specific to TDP2. cancer.gov

In addition to furoquinolinediones, other heterocyclic systems incorporating an amide function have been explored. While not direct this compound derivatives, the inhibitory activity of various amides, such as those derived from deoxycholic acid, against TDP2 highlights the importance of the amide functional group in designing TDP2 inhibitors. nih.govnih.govmdpi.com These findings underscore the potential of the this compound scaffold as a platform for developing novel anticancer agents that function by inhibiting DNA repair pathways. cancer.gov

Succinate (B1194679) Dehydrogenase Inhibition

The this compound chemical structure is a key component in a class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). frac.infobiointerfaceresearch.com These compounds function by targeting and inhibiting the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a vital part of the tricarboxylic acid cycle and the mitochondrial electron transport chain in fungi. frac.infonih.gov By blocking this enzyme, SDHIs disrupt cellular respiration and energy production, leading to their fungicidal effect. nih.gov

Several commercially available fungicides are based on a furan-carboxamide structure. frac.infobiointerfaceresearch.com One prominent example is Fenfuram , a furanilide fungicide used as a seed treatment to control smut and bunt diseases in cereals. nih.gov Another example is Furametpyr . These compounds are part of the broader carboxamide group of SDHIs. googleapis.com The Fungicide Resistance Action Committee (FRAC) classifies these furan-carboxamides under FRAC Code 7, a group that includes fungicides prone to a medium-to-high risk of resistance development, necessitating careful management strategies. frac.info

The research into SDHIs is ongoing, with efforts to develop new derivatives with improved efficacy and to understand the mechanisms of resistance, which often involve mutations in the SDH enzyme's subunits. frac.infonih.gov

HIV-1 Reverse Transcriptase Inhibition

The this compound scaffold has been investigated for its potential to inhibit HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the human immunodeficiency virus (HIV). biointerfaceresearch.comebsco.com Reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy (ART). ebsco.comnih.gov Research has indicated that certain this compound derivatives, such as 2-methyl-3-furamides and 5-nitro-2-furamide (B3511988) derivatives, show inhibitory activity against this enzyme. biointerfaceresearch.comgoogleapis.com

The inhibition mechanism of non-nucleoside reverse transcriptase inhibitors (NNRTIs) typically involves binding to an allosteric, hydrophobic pocket near the enzyme's active site, which induces a conformational change that blocks the chemical reaction of DNA synthesis. mdpi.comnih.gov While specific details on the binding mode of this compound derivatives are not extensively documented in the provided context, the activity of related furan-containing compounds suggests their potential as NNRTIs. For instance, studies on 5-nitrofuran-2-carboxylic acid derivatives have highlighted the furan ring as a critical scaffold for inhibiting the RNase H function of HIV-1 RT. molaid.com

The exploration of diverse chemical structures, including those based on this compound, is vital for the development of new antiretroviral agents to combat the emergence of drug-resistant HIV strains. nih.gov

Allosteric Glucokinase Activation

Derivatives of this compound have been identified as potential allosteric activators of glucokinase (GK). biointerfaceresearch.com Glucokinase is a key enzyme that regulates glucose homeostasis and is primarily expressed in the liver and pancreatic β-cells. nih.gov Small molecule allosteric activators of GK (GKAs) are being investigated as potential therapeutic agents for type 2 diabetes because they can enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose metabolism. nih.govnih.gov

GKAs bind to an allosteric site on the enzyme, distinct from the glucose-binding site, causing a conformational change that increases the enzyme's affinity for glucose and/or its maximal reaction velocity (Vmax). nih.gov Studies have reported that 2-methyl-3-furamides can act as allosteric glucokinase activators. biointerfaceresearch.com While much of the research in this area has focused on substituted benzamide (B126) analogs, the identification of furamide derivatives as GKAs indicates a broader range of chemical scaffolds can achieve this effect. biointerfaceresearch.comnih.gov The development of novel GKAs with diverse structures is important for optimizing pharmacological properties and addressing challenges such as hypoglycemia and long-term efficacy. nih.gov

Receptor Antagonism Studies

Selective V1A Receptor Antagonism

The this compound moiety has been incorporated into compounds designed as selective antagonists for the vasopressin V1a receptor. biointerfaceresearch.com Vasopressin receptors, including the V1a, V1b, and V2 subtypes, are G-protein coupled receptors that mediate the physiological effects of the hormone arginine vasopressin (AVP), which plays a key role in regulating circulatory and water homeostasis. nih.gov Selective V1a receptor antagonists are of therapeutic interest for conditions such as dysmenorrhea, Raynaud's disease, and certain behavioral disorders. nih.govnih.gov

Research has pointed to 2-methyl-3-furamides as a class of compounds exhibiting selective V1A receptor antagonism. biointerfaceresearch.com While many well-known V1a antagonists like Relcovaptan (SR49059) belong to different chemical series, the exploration of novel scaffolds is a continuing effort in drug discovery. nih.gov The identification of furamide derivatives as V1a antagonists highlights the versatility of this chemical structure in interacting with diverse biological targets. biointerfaceresearch.com

Neuroprotective Investigations

The this compound scaffold is present in compounds that have been investigated for their neuroprotective properties. These properties are linked to the ability to prevent neuronal cell death caused by neurotoxins or conditions associated with neurodegenerative diseases. smolecule.com

One significant example is the compound N-[2-(2-methoxy-6H-dipyrido[2,3-a:3,2-e]pyrrolizin-11-yl)ethyl]-2-furamide (also known as NMDPEF or S29434). nih.govfrontiersin.orgresearchgate.net This derivative has been identified as a potent inhibitor of the enzyme NRH:quinone oxidoreductase 2 (NQO2). nih.govresearchgate.net The inhibition of NQO2 by NMDPEF has been shown to reduce oxidative stress and protect against paraquat-induced toxicity in both in vitro and in vivo models. nih.govresearchgate.net For instance, NMDPEF potently antagonized cell death and the generation of reactive oxygen species (ROS) in astroglial cells and primary pneumocytes exposed to the toxin. researchgate.net Its neuroprotective effect is linked to the modulation of autophagy and the reduction of oxidative stress-mediated neurodegeneration. nih.gov

Additionally, other furan-based derivatives have demonstrated potential for neuroprotection. Research has indicated that compounds like 5-(2-Chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide may have therapeutic applications in treating conditions like stroke or neurodegenerative disorders by preventing neuronal damage. smolecule.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Biological Contexts

The this compound scaffold serves as a versatile template in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antihyperlipidemic effects. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. These studies systematically modify the this compound core and analyze the resulting impact on their biological function. Key areas of modification typically include the substitution pattern on the furan ring, the nature of the substituent at the 5-position, and the groups attached to the amide nitrogen.

Anticancer Activity

Research into this compound derivatives has identified several key structural features that influence their anticancer properties. Modifications to both the furan ring and the N-phenyl group of N-phenyl-5-aryl-2-furamides have been shown to significantly impact their cytotoxicity against various cancer cell lines. rjptonline.org

One study synthesized a series of N-(R¹-phenyl)-5-(R-phenyl)-2-furamides and evaluated their anticancer activity. rjptonline.org The results highlighted that the nature and position of substituents on the phenyl rings are critical for activity. For instance, compound 6f demonstrated notable activity against the SR Leukemia cell line, while compound 6i was found to be highly active against PC-3 Prostate Cancer cell lines. rjptonline.org

A detailed analysis of the SAR for these compounds reveals the following trends:

Substitution on the N-phenyl ring: The presence of a chlorine atom at the 2-position of the N-phenyl ring appears to be favorable for activity.

Substitution on the 5-phenyl ring: The nature of the substituent on the 5-phenyl ring significantly modulates the anticancer potency. For example, the presence of a trifluoromethyl group at the 2-position of the 5-phenyl ring in conjunction with a 2-chloro-N-phenyl group resulted in a compound with notable activity. rjptonline.org

In another study, novel furyl-2-carboxamide derivatives were synthesized and evaluated for their anticancer activity against the human colorectal HCT-116 cell line. dergipark.org.tr This research underscored the importance of the moiety attached to the amide nitrogen. The derivative incorporating an anthraquinone (B42736) group (3 ) was found to be more potent than those with pyridine (7 ) or benzophenone (B1666685) (5 ) moieties, suggesting that the larger, planar anthraquinone structure enhances the inhibitory activity. dergipark.org.tr

The table below summarizes the anticancer activity of selected this compound derivatives.

| Compound | Structure | Cancer Cell Line | Activity |

| 6f | N-(2-chlorophenyl)-5-(2,6-dichlorophenyl)-2-furamide | SR Leukemia | GP = 59.81 |

| 6i | 5-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-2-furamide | PC-3 Prostate Cancer | GP = 34.42 |

| 3 | N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide | HCT-116 | More potent than 5 and 7 |

| 5 | N-(2-Benzoylphenyl)furan-2-carboxamide | HCT-116 | Less potent than 3 |

| 7 | N-(pyridin-2-yl)furan-2-carboxamide | HCT-116 | Less potent than 3 |

GP = Growth Percentage

Antimicrobial Activity

The this compound scaffold is also a promising framework for the development of novel antimicrobial agents. The presence of a nitro group at the 5-position of the furan ring is a well-established pharmacophore for antimicrobial activity. nih.gov

A study on N-(R¹-phenyl)-5-(R-phenyl)-2-furamides identified compounds with significant activity against C. neoformans. rjptonline.org Specifically, compounds 6d , 6e , and 6f showed high antimicrobial activity. rjptonline.org This suggests that for this class of compounds, specific substitution patterns on the phenyl rings are crucial for antifungal efficacy.

The table below presents the antimicrobial activity of selected this compound derivatives against C. neoformans.

| Compound | R¹ (on N-phenyl) | R (on 5-phenyl) | Antimicrobial Activity against C. Neoformans |

| 6d | 2-Cl | 2-Cl | High |

| 6e | 2-Cl | 4-Cl | High |

| 6f | 2-Cl | 2,6-diCl | High |

Antihyperlipidemic Activity

Derivatives of this compound have also been investigated for their potential to lower lipid levels. A study on N-(benzoylphenyl)-2-furamide derivatives in Triton-WR-1339-induced hyperlipidemic rats revealed that certain compounds could significantly reduce plasma triglyceride levels. researchgate.net

Urotensin-II Receptor Antagonism

SAR studies have also been extended to the development of this compound derivatives as antagonists for the urotensin-II receptor, which is implicated in cardiovascular diseases. A series of 5-aryl-furan-2-carboxamide derivatives were synthesized and evaluated. nih.gov The investigation into the C-5 aryl group substituents led to the identification of the 3,4-difluorophenyl analog 1y as a highly potent UT antagonist with an IC₅₀ value of 6 nM. nih.gov This highlights the importance of specific halogen substitutions on the 5-aryl moiety for high-affinity binding to the urotensin-II receptor.

| Compound | C-5 Aryl Substituent | Biological Target | Activity (IC₅₀) |

| 1y | 3,4-difluorophenyl | Urotensin-II Receptor | 6 nM |

Applications of 2 Furamide in Advanced Materials Science and Polymer Chemistry

Polymeric Materials Synthesis

The rigid, aromatic-like structure of the furan (B31954) ring, combined with the reactive amide group, makes 2-furamide a valuable monomer in polymer chemistry. Its incorporation into polymer backbones can impart desirable thermal and mechanical properties, leading to the development of innovative polyamides, biodegradable polymers, and alternating polycarbonates.

Development of Polyamides from this compound Monomers

Polyamides derived from furan-based monomers are emerging as sustainable alternatives to their petroleum-based counterparts. nih.govresearchgate.net Research has demonstrated the synthesis of polyamides through the polycondensation of this compound with formaldehyde (B43269) in an acidic medium. smolecule.comresearchgate.netgoogle.com This process involves the oxymethylation of this compound and subsequent polymerization, engaging the C5 position of the furan ring to form a 2,5-furanmethylene polyamide. researchgate.net

While direct polymerization of this compound is one route, much of the research focuses on derivatives of 2,5-furandicarboxylic acid (FDCA), a key bio-based monomer. acs.orgresearchgate.net These furan-based polyamides (FPAs) often exhibit an amorphous character due to the formation of intramolecular hydrogen bonds between the furan's oxygen heteroatom and the amide hydrogens, which can limit the intermolecular interactions necessary for crystallinity. researchgate.net However, this can also lead to improved solubility, which is advantageous for processing. researchgate.net For instance, partially bio-based furan polyamides synthesized from 2,5-furandicarboxylic acid and p-phenylenediamine (B122844) show good solubility in polar aprotic solvents like DMSO, DMF, and NMP. dtic.mil

A notable development is the synthesis of poly(5-aminomethyl-2-furoic acid) (PAMF), a semicrystalline furanic semi-aromatic polyamide (SAP). stanford.edu Unlike many FDCA-based polyamides that are amorphous or have low melting temperatures, PAMF exhibits thermal properties comparable to commercial SAPs. stanford.edu This highlights the potential of designing furan-based monomers to achieve high-performance characteristics.

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |

|---|---|---|---|

| Poly(butylene furanamide) (PA4F) | - | Multiple peaks observed | researchgate.net |

| Furan-based Polyamides (general) | 97 - 140 °C | Amorphous | researchgate.net |

| Poly(5-aminomethyl-2-furoic acid) (PAMF) | >125 °C | ~300 °C | stanford.edu |

| Partial Bio-based Furan Polyamide | >Degradation Temp. | - | dtic.mil |

Synthesis of Biodegradable Polymers

The inherent biodegradability of certain ester and amide linkages makes furan-based polymers attractive for creating environmentally benign materials. ontosight.aiontosight.ai The synthesis of biodegradable polymers from this compound and its derivatives is an active area of research, with enzymatic polymerization emerging as a green and efficient method. acs.orgrsc.org

Enzymatic synthesis offers mild reaction conditions and high selectivity, avoiding the use of toxic catalysts and reducing energy consumption. acs.org For example, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used as a biocatalyst for the synthesis of furan-based copolymers. umw.edu.pl One such copolymer, poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF), synthesized from bio-based monomers, has demonstrated biodegradability through enzymatic degradation studies. umw.edu.plchemrxiv.org Cytotoxicity assessments confirmed its in vitro biocompatibility, with normalized cell viability values of 95 ±7%, which is not indicative of cytotoxicity according to ISO 10993 standards. umw.edu.pl The study also showed a mass loss of just over 2% over 35 days in enzymatic degradation tests, suggesting a slow initial hydrolysis phase. umw.edu.pl

While most furan-based homopolymers are not biodegradable, the incorporation of furanic units into copolyesters or copolyamides can be tailored to enhance biodegradability. researchgate.net The combination of rigid furan moieties with flexible aliphatic chains allows for the tuning of mechanical properties and degradation rates, making these materials suitable for applications ranging from packaging to biomedical devices. nih.govacs.org

Role in Alternating Polycarbonates Synthesis

A significant application of this compound is its role as a key intermediate in the direct synthesis of alternating polycarbonates from carbon dioxide (CO₂) and diols. acs.orgresearchgate.net This process utilizes a catalyst system, typically composed of cerium oxide (CeO₂) and 2-furonitrile (B73164). acs.orgacs.org During the reaction, 2-furonitrile is hydrated to form this compound. acs.orgresearchgate.net

The direct synthesis of polycarbonates from CO₂ is a green chemistry approach, but achieving high molecular weights has been a challenge. mdpi.com The use of the CeO₂ + 2-furonitrile system has led to a breakthrough in this area. acs.org Kinetic and DFT calculation studies have revealed that the in situ formed this compound has a lower reactivity with the hydroxyl end-groups of the growing polycarbonate chains compared to other amides like 2-picolinamide (formed from 2-cyanopyridine). acs.orgresearchgate.net This lower reactivity leads to a decrease in the formation of ester-capped polycarbonates, which are chain-termination products. acs.orgresearchgate.net

Furthermore, the weaker adsorption of 2-furonitrile on the CeO₂ catalyst surface compared to 2-cyanopyridine (B140075) results in less steric hindrance at the active sites. acs.org This allows for the efficient reaction of longer diols, including the growing polycarbonate diols, with CO₂, facilitating the formation of higher molecular weight polymers. acs.org Using this catalyst system, alternating polycarbonates with average molecular weights reaching up to 5000 g/mol have been successfully synthesized. acs.orgresearchgate.net

| Catalyst System | Average Molecular Weight (Mn) (g/mol) | Reference |

|---|---|---|

| CeO₂ + 2-Furonitrile | Up to 5000 | acs.orgresearchgate.net |

| CeO₂ + 2-Cyanopyridine | ~1000 | acs.orgresearchgate.net |

Biomedical Materials Research

Furan-based polymers, including those derived from or related to this compound, are being extensively investigated for biomedical applications due to their potential biocompatibility and biodegradability. ontosight.aiontosight.ai The versatility of furan chemistry allows for the creation of materials for drug delivery, tissue engineering, and biomedical implants. ontosight.airesearchgate.net

The biocompatibility of certain furan-based polymers makes them suitable candidates for applications where interaction with biological systems is required. ontosight.ai For instance, the enzymatically synthesized copolymer poly(decamethylene furanoate)-co-(dilinoleic furanoate) (PDF-DLF) has been shown to be non-cytotoxic, supporting its potential use in medical devices. umw.edu.plresearchgate.net

In the field of drug delivery, furan-functionalized copolymers have been developed to form nanoparticles for encapsulating therapeutic agents. utoronto.catandfonline.com For example, copolymers of poly(2-methyl, 2-carboxytrimethylene carbonate-co-D,L-lactide)-furan have been self-assembled into nanoparticles capable of encapsulating the anticancer drug doxorubicin. tandfonline.com The furan groups on these polymers can also be used for further functionalization, such as attaching targeting ligands via Diels-Alder chemistry. utoronto.ca

For tissue engineering, furan-based polymers can be processed into scaffolds that mimic the native extracellular matrix. umw.edu.plchemrxiv.org The successful electrospinning of the biodegradable and biocompatible PDF-DLF copolymer into nanofibers with diameters ranging from 500 to 700 nm highlights its potential for creating scaffolds for medical engineering. umw.edu.plchemrxiv.orgresearchgate.net These scaffolds can provide mechanical support and a suitable environment for cell growth and tissue regeneration. umw.edu.pl

Composite Material Development Utilizing this compound Moieties

Furan resins, which are polymers produced from furan compounds like furfuryl alcohol (chemically related to this compound), are utilized as matrices in the development of high-performance composite materials. wikipedia.org These resins are known for their excellent thermal stability, chemical resistance, low flammability, and high strength. wikipedia.org When combined with reinforcing fibers, they can produce composites with properties comparable to conventional materials, but with the added benefit of being derived from renewable resources. iccm-central.orgresearchgate.net

Thermosetting furan bioresins, often derived from agricultural waste products, are used with reinforcements such as flax and glass fibers. iccm-central.orgresearchgate.net Research into furan-flax biocomposites has shown that they can achieve mechanical properties comparable to conventional glass fiber composites. iccm-central.org For instance, furan-flax prepreg systems have been developed that exhibit similar flexural strength to glass-reinforced furan composites. iccm-central.org The mechanical properties of these composites can be further enhanced by treating the natural fibers, for example, with alkaline and silane (B1218182) coupling agents, which improves the fiber-matrix interface. scientific.net

In another application, furan resin has been blended with modified hollow glass microspheres (HGM) to create lightweight thermal insulation composites. mdpi.com The addition of HGM significantly reduces the thermal conductivity of the furan resin. A composite with 20 wt% modified HGM showed a thermal conductivity of 0.025 W/m·K, a substantial improvement over the neat furan resin's 0.048 W/m·K. mdpi.com These composites also exhibit enhanced flame retardancy and thermal stability. mdpi.com

Coordination Chemistry of 2 Furamide and Its Metal Complexes

2-Furamide as a Ligand in Coordination Compound Synthesis

This compound possesses two potential donor sites for coordination to a metal ion: the oxygen atom of the carbonyl group in the amide moiety and the oxygen atom within the furan (B31954) ring. The nitrogen atom of the amide group is generally a poor donor due to the delocalization of its lone pair of electrons with the adjacent carbonyl group. The synthesis of metal complexes with this compound would likely involve the reaction of a metal salt with this compound in a suitable solvent. The choice of solvent, reaction temperature, and the molar ratio of the reactants would be crucial in isolating the desired complex.

While specific studies on the synthesis of this compound complexes are not widely reported, research on analogous compounds, such as 2-furoic acid hydrazones, provides insights into potential synthetic methodologies. For instance, the reaction of metal chlorides with ligands in a methanolic solution, often under reflux, is a common technique for the preparation of transition metal complexes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

|---|---|---|

| Monodentate | Carbonyl Oxygen | Transition metals (e.g., Cu(II), Ni(II), Co(II)) |

Structural Elucidation of this compound Metal Complexes

The determination of the structure of this compound metal complexes would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: Coordination of the carbonyl oxygen to a metal ion would typically result in a shift of the C=O stretching frequency to a lower wavenumber in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the changes in the electronic environment of the ligand upon complexation.

UV-Visible Spectroscopy: The electronic spectra of the complexes can offer insights into the geometry of the coordination sphere around the metal ion.

Due to the lack of specific crystallographic data for this compound complexes, a detailed structural analysis is not possible at this time.

Influence of Complexation on Reactivity and Biological Activity

The coordination of this compound to a metal ion is expected to alter its chemical reactivity and biological properties. Chelation can enhance the lipophilicity of the ligand, potentially facilitating its transport across cell membranes. This can lead to an enhancement of its biological activity. For instance, many organic ligands exhibit increased antimicrobial or anticancer activity upon complexation with metal ions. The metal ion itself can also introduce new biological activities.

Studies on related amide-containing ligands have shown that their metal complexes can exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. It is plausible that this compound complexes could also display such activities. However, without experimental data, this remains speculative.

Applications of this compound Complexes in Catalysis and Sensing

Metal complexes are widely used as catalysts in a variety of organic transformations. The furan ring in this compound could potentially be involved in catalytic cycles, and the metal center could act as a Lewis acid to activate substrates. For example, transition metal complexes with amide-containing ligands have been explored as catalysts for oxidation and reduction reactions.

In the field of chemical sensing, metal complexes are designed to exhibit a change in their physical properties, such as color or fluorescence, upon interaction with a specific analyte. A this compound-based metal complex could potentially be developed as a sensor for specific metal ions or anions, where the binding event would trigger a detectable signal. The design of such sensors would require careful selection of the metal ion and any ancillary ligands to achieve the desired selectivity and sensitivity.

Theoretical and Computational Studies on 2 Furamide

Molecular Docking Investigations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-furamide or its derivatives) when bound to a second molecule (a receptor, typically a protein or enzyme). openaccessjournals.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a ligand and the active site of a target receptor. openaccessjournals.commdpi.com The process involves search algorithms that explore various possible binding poses and scoring functions that rank these poses based on their predicted binding energetics. openaccessjournals.commdpi.com

While specific molecular docking studies focusing solely on the parent this compound are not extensively detailed in the provided results, research on its derivatives highlights the utility of this approach. For instance, derivatives of this compound have been investigated as potential inhibitors for specific biological targets. In these studies, molecular docking is used to simulate how the ligand fits into the receptor's binding pocket, identifying key intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the complex. openaccessjournals.com

For example, studies on N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2-furamide, a derivative of this compound, have utilized programs like AutoDock Vina to model its binding poses within the FAD-binding domain of quinone reductase 2 (QR2). Such investigations are crucial for understanding the structural basis of a compound's biological activity and for guiding the rational design of more potent and selective inhibitors. openaccessjournals.com

Table 1: Key Concepts in Molecular Docking

| Concept | Description |

|---|---|

| Ligand | The molecule of interest (e.g., a this compound derivative) that binds to a receptor. openaccessjournals.com |

| Receptor | A macromolecule (e.g., a protein) with a binding site to which the ligand attaches. openaccessjournals.com |

| Binding Pose | The predicted orientation and conformation of the ligand within the receptor's binding site. openaccessjournals.com |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and receptor for a given pose. mdpi.com |

| Search Algorithm | The computational method used to explore the conformational space and find the optimal binding pose. openaccessjournals.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity